Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate
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Overview
Description
Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate is an organic compound with a complex structure that includes both aromatic and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate typically involves multiple steps. One common method starts with the preparation of 3-phenoxybenzene-1-carboximidothioate, which is then reacted with ethyl N-hydroxyamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the purification of intermediates and the final product through techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-3-phenoxybenzene-1-carboximidamide
- Ethyl 3-phenoxybenzene-1-carboximidothioate
- N-hydroxy-3-phenoxybenzene-1-carboximidothioate
Uniqueness
Ethyl N-hydroxy-3-phenoxybenzene-1-carboximidothioate is unique due to the presence of both ethyl and N-hydroxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
Properties
CAS No. |
568585-30-8 |
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Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
ethyl N-hydroxy-3-phenoxybenzenecarboximidothioate |
InChI |
InChI=1S/C15H15NO2S/c1-2-19-15(16-17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11,17H,2H2,1H3 |
InChI Key |
YWEDKFZRIMFURB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=NO)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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